Gadusol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

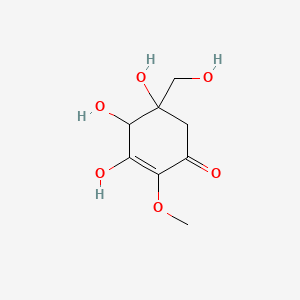

3,5,6-Trihydroxy-5-(hydroxymethyl)-2-methoxy-2-cyclohexen-1-one is a member of cyclohexenones.

Gadusol is a natural product found in Artemia salina with data available.

Applications De Recherche Scientifique

Photoprotective Properties

Gadusol is recognized for its ability to absorb ultraviolet (UV) light, functioning as a natural sunscreen. Research indicates that it can dissipate harmful UV radiation effectively, providing protection against DNA damage caused by solar exposure.

- Mechanism of Action : this compound operates by undergoing rapid deactivation when exposed to UV light, dissipating energy as heat rather than allowing it to cause cellular damage. This mechanism is crucial for organisms like fish that are constantly exposed to sunlight in their aquatic environments .

- Applications in Sunscreens : Due to its photoprotective capabilities, this compound is being explored for incorporation into commercial sunscreen formulations. Studies show that genetically engineered microorganisms can produce this compound derivatives on a large scale, paving the way for its use in cosmetics and topical applications .

Antioxidant Activity

This compound exhibits strong antioxidant properties, which are essential for protecting cells from oxidative stress.

- Comparative Efficacy : Experimental data demonstrate that this compound's antioxidant activity surpasses that of common antioxidants like Trolox in various assays (e.g., ORAC and ABTS assays). This suggests its potential utility in formulations aimed at reducing oxidative damage in skin care products .

- Role in Embryonic Development : In marine species, this compound is maternally provided to embryos and larvae, acting as a primary sunscreen during critical developmental stages. This protective role underscores its significance in reproductive biology and developmental processes .

Potential Pharmaceutical Uses

The unique properties of this compound position it as a candidate for various pharmaceutical applications.

- Therapeutic Formulations : Given its antioxidant and UV-protective characteristics, this compound could be integrated into therapeutic products aimed at treating skin disorders or conditions exacerbated by UV exposure. Its efficacy as a protective agent against skin cancer is an area of ongoing research .

- Dietary Supplements : There is potential for this compound to be developed into dietary supplements due to its beneficial properties in combating oxidative stress and enhancing skin health from within .

Case Studies and Research Findings

Several studies have investigated the properties and applications of this compound:

Analyse Des Réactions Chimiques

Key Experimental Data:

| Parameter | Value/Outcome | Source |

|---|---|---|

| Enzyme Activity | Eevs: 57 mg/L; MT-Ox: 79 mg/L | |

| Reaction Yield | 0.4 mg gadusol from 25 mL culture | |

| Key Intermediates | SH7P → desmethyl-4-deoxythis compound |

Photochemical Reactions

This compound’s UV-absorbing properties arise from its enol–enolate equilibrium and rapid excited-state deactivation. Computational studies reveal:

Table 1: UV Absorption and Energy Dissipation (CASPT2 Calculations)

| Form | Absorption λ<sub>max</sub> (nm) | Energy Dissipation Pathway | Efficiency |

|---|---|---|---|

| This compound | 268 (pH 2.5) | S<sub>1</sub> → Conical Intersection | 97% |

| Gadusolate | 296 (pH 7.0) | S<sub>1</sub> → Ground State | 99% |

Key findings:

-

Enolate dominance at physiological pH enhances UVB absorption (296 nm) .

-

Deactivation occurs via ultrafast non-radiative pathways (<1 ps), preventing photodegradation .

Antioxidant Reactions

This compound neutralizes reactive oxygen species (ROS) via electron transfer and hydrogen abstraction:

Peroxyl Radical Scavenging (ORAC Assay)

| Parameter | This compound | Trolox (Reference) |

|---|---|---|

| Relative ORAC Value | 1.8 ± 0.2 | 1.0 |

| Lag Phase Duration | 12 min | 8 min |

ABTS Radical Quenching

| Parameter | Gadusolate | Ascorbic Acid |

|---|---|---|

| TEAC Value | 1.2 (1 min) | 1.0 |

| Reductive Stability | >6 hours | <2 hours |

Mechanistic insights:

-

This compound’s enolized cyclohexenone moiety donates electrons to peroxyl/ABTS radicals .

-

Methylation at C-2 stabilizes the radical intermediate, enhancing antioxidant capacity .

Electrochemical Reactions

Cyclic voltammetry reveals this compound’s irreversible oxidation and reductive stability:

Table 2: Voltammetric Data in Aqueous Solution

| Parameter | This compound | Gadusolate |

|---|---|---|

| E<sub>pa</sub> (V) | +0.62 | +0.58 |

| ΔE<sub>p</sub> (V) | 0.15 | 0.12 |

| Stability | Resists atmospheric oxidation | Comparable to ascorbate |

Functional Derivatives and Stability

-

Singlet Oxygen Quenching : this compound reacts with <sup>1</sup>O<sub>2</sub> via [4+2] cycloaddition, forming endoperoxides.

-

Thermal Stability : Retains >90% activity after 24 hours at 25°C (pH 7–9) .

This compound’s dual role as a UV filter and antioxidant stems from its unique chemical scaffold, enabling efficient energy dissipation and radical neutralization. Its biosynthetic pathways and stability under physiological conditions make it a promising candidate for biomedical and cosmetic applications .

Propriétés

Numéro CAS |

76663-30-4 |

|---|---|

Formule moléculaire |

C8H12O6 |

Poids moléculaire |

204.18 g/mol |

Nom IUPAC |

3,4,5-trihydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-one |

InChI |

InChI=1S/C8H12O6/c1-14-6-4(10)2-8(13,3-9)7(12)5(6)11/h7,9,11-13H,2-3H2,1H3 |

Clé InChI |

KENOUOLPKKQXMX-UHFFFAOYSA-N |

SMILES |

COC1=C(C(C(CC1=O)(CO)O)O)O |

SMILES canonique |

COC1=C(C(C(CC1=O)(CO)O)O)O |

Synonymes |

1,4,5-trihydroxy-5-hydroxymethyl-2-methoxycyclohex-1-en-3-one gadusol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.